molecular formula C15H13N3OS B6345517 4-(3-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 1263207-11-9

4-(3-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No. B6345517
CAS RN: 1263207-11-9
M. Wt: 283.4 g/mol
InChI Key: JUUQZQZLFQHAHS-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, also known as 4-MTPT, is an organic compound that has recently seen increased use in scientific research. It is a novel compound that has been found to possess a wide range of properties, making it a promising candidate for further study. In

Scientific Research Applications

4-(3-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for its potential applications in a variety of scientific fields. For example, it has been used as a substrate for the synthesis of new molecules, as a catalyst in organic reactions, and as a ligand for metal-catalyzed reactions. Additionally, it has been used in the study of the structure and function of enzymes, as well as in the investigation of the mechanisms of action of various drugs.

Mechanism of Action

The exact mechanism of action of 4-(3-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is not yet fully understood. However, it is believed to interact with various enzymes and proteins in a manner similar to other compounds in its class. Specifically, it is thought to bind to the active sites of enzymes, resulting in the inhibition of their activity. Additionally, it is believed to act as an agonist at certain receptors, resulting in the activation of downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine are still being studied. However, it has been found to be an effective inhibitor of certain enzymes, including tyrosine kinase, which is involved in the regulation of cell proliferation and differentiation. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments offers a number of advantages. For example, it is relatively easy to synthesize, and its purity can be easily controlled. Additionally, it is relatively stable and has a low toxicity. However, it is important to note that its use in laboratory experiments is limited by its lack of solubility in water, as well as its potential to interact with other compounds.

Future Directions

The potential future directions for 4-(3-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine are numerous. For example, further research is needed to better understand its mechanism of action and to determine its therapeutic potential. Additionally, further work is needed to explore its potential applications in drug design and synthesis. Finally, it is possible that 4-(3-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine could be used as a tool for studying the structure and function of various enzymes and proteins.

Synthesis Methods

4-(3-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can be synthesized through a variety of methods, depending on the desired purity and yield. One of the most common methods involves the condensation of 3-methoxy-4-chlorophenol and 2-amino-6-thiophenylpyrimidine in the presence of a catalytic amount of hydrochloric acid. This reaction is typically carried out at room temperature and yields a product with a purity of approximately 95%.

properties

IUPAC Name

4-(3-methoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-19-11-5-2-4-10(8-11)12-9-13(18-15(16)17-12)14-6-3-7-20-14/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUQZQZLFQHAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

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